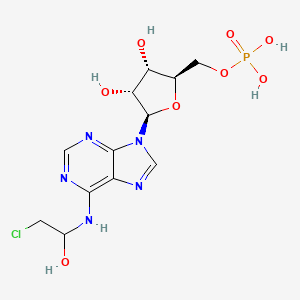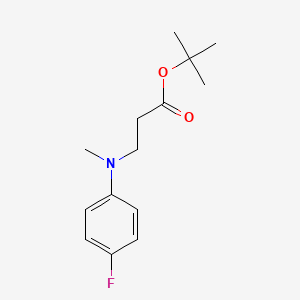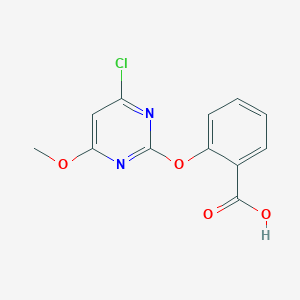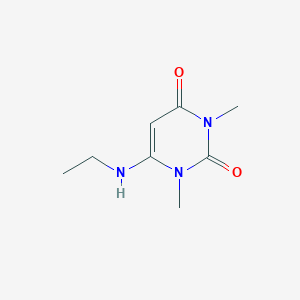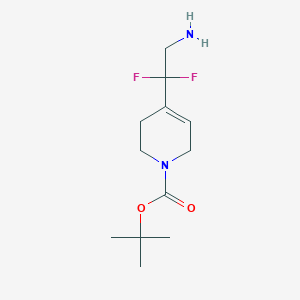
tert-Butyl 4-(2-amino-1,1-difluoroethyl)-3,6-dihydropyridine-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(2-amino-1,1-difluoroethyl)-3,6-dihydropyridine-1(2H)-carboxylate: is a synthetic organic compound that belongs to the class of dihydropyridines Dihydropyridines are commonly known for their role in medicinal chemistry, particularly as calcium channel blockers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-amino-1,1-difluoroethyl)-3,6-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Difluoroethyl Group: This step may involve the use of a difluoroethylating agent under specific conditions to introduce the difluoroethyl moiety.
tert-Butyl Protection: The tert-butyl group can be introduced using tert-butyl chloroformate or similar reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions could potentially reduce the difluoroethyl group or other functional groups present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the amino group or the difluoroethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Pyridine derivatives.
Reduction Products: Reduced difluoroethyl derivatives.
Substitution Products: Various substituted dihydropyridine derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Novel Compounds: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic reactions due to its unique functional groups.
Biology
Biological Probes: May be used in the development of probes for studying biological systems.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly as calcium channel blockers.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 4-(2-amino-1,1-difluoroethyl)-3,6-dihydropyridine-1(2H)-carboxylate would depend on its specific application. In medicinal chemistry, dihydropyridines typically act by blocking calcium channels, which affects muscle contraction and neurotransmitter release. The difluoroethyl group may enhance the compound’s binding affinity and specificity for its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine used in the treatment of hypertension.
Nicardipine: Used for its vasodilatory properties.
Uniqueness
tert-Butyl 4-(2-amino-1,1-difluoroethyl)-3,6-dihydropyridine-1(2H)-carboxylate is unique due to the presence of the difluoroethyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines.
Propriétés
Formule moléculaire |
C12H20F2N2O2 |
|---|---|
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
tert-butyl 4-(2-amino-1,1-difluoroethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C12H20F2N2O2/c1-11(2,3)18-10(17)16-6-4-9(5-7-16)12(13,14)8-15/h4H,5-8,15H2,1-3H3 |
Clé InChI |
IPNQYOLHLPTVEM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(=CC1)C(CN)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


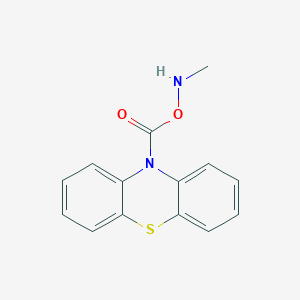
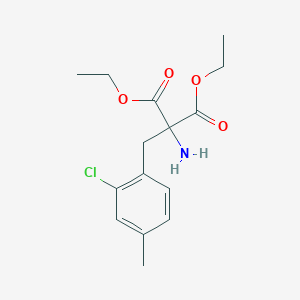
![2-Amino-9-{[(2-hydroxyethyl)sulfanyl]methyl}-3,9-dihydro-6H-purin-6-one](/img/structure/B12932067.png)
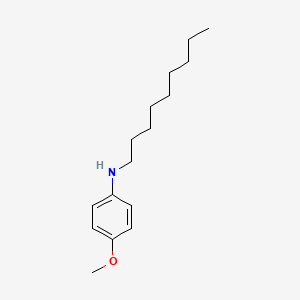
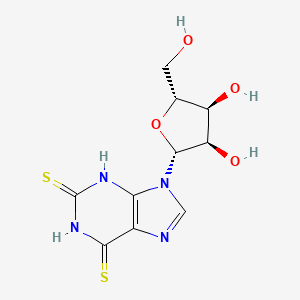
![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carbonitrile](/img/structure/B12932095.png)
![4-(4-Aminophenyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12932099.png)

